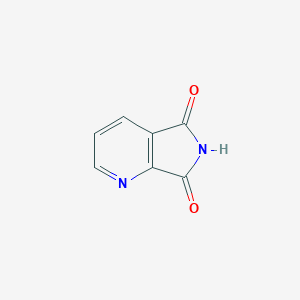

2,3-Pyridinedicarboximide

Descripción

Propiedades

IUPAC Name |

pyrrolo[3,4-b]pyridine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c10-6-4-2-1-3-8-5(4)7(11)9-6/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKGTINFVOLLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196890 | |

| Record name | 2,3-Pyridinedicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-00-0 | |

| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4664-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pyridinedicarboximide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyridinedicarboximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Pyridinedicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,3-dicarboximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-PYRIDINECARBOXIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL02DAU9PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

It’s known that this compound is a derivative of pyridine, which has been associated with potential analgesic and sedative activity.

Mode of Action

It’s known that the compound can be transformed by an engineering strain containing the d-hydantoinase gene expression box. This transformation process might play a role in its mode of action.

Biochemical Pathways

It’s known that derivatives of pyridine, such as 2,3-pyridinedicarboximide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph. These components play crucial roles in various biochemical pathways.

Result of Action

It’s known that derivatives of pyridine, such as this compound, have potential analgesic and sedative activity. This suggests that this compound might have similar effects at the molecular and cellular level.

Análisis Bioquímico

Biochemical Properties

It has been reported that it can be transformed into 3-carbamoyl-α-picolinic acid (α-3CP) by an engineering strain containing the D-hydantoinase gene expression box. This suggests that 2,3-Pyridinedicarboximide may interact with certain enzymes and proteins in biochemical reactions.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Actividad Biológica

2,3-Pyridinedicarboximide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its pyridine ring with two carboximide functionalities at the 2 and 3 positions. This structural feature contributes to its diverse biological activities. The compound can be synthesized through various methods, including oxidative reactions involving pyridine derivatives.

Biological Activity Overview

The biological activity of this compound has been linked to several mechanisms, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds exhibit significant antibacterial and antifungal properties. For instance, some pyridinecarboxamide derivatives have demonstrated efficacy against various pathogenic microorganisms .

- Anticancer Properties : Research indicates that certain pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This includes inhibition of protein kinases and modulation of apoptosis-related proteins .

- Neuroprotective Effects : There is emerging evidence that compounds related to this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as serine/threonine kinases and histidine kinases. This inhibition can disrupt critical cellular processes in pathogens or cancer cells .

- Modulation of Signaling Pathways : By influencing pathways such as those involving TGF-β and heat shock proteins, this compound can alter cellular responses to stress and growth signals .

Case Studies

Several case studies highlight the potential applications of this compound:

- Antibacterial Activity : A study demonstrated that a derivative of this compound showed potent activity against Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .

- Anticancer Research : In vitro studies indicated that specific derivatives inhibited the proliferation of human cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Neuroprotective Studies : Research involving animal models indicated that treatment with this compound derivatives reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease .

Table 1: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Dermatological Uses

Nicotinamide has gained prominence in dermatology due to its multiple benefits for skin health. Clinical studies have demonstrated its efficacy in treating conditions such as:

- Acne : Nicotinamide has been shown to reduce acne lesions and improve overall skin appearance. A study indicated that topical application significantly decreased the number of inflammatory lesions compared to placebo treatments .

- Skin Cancer Prevention : Research suggests that nicotinamide can reduce the incidence of nonmelanoma skin cancers in high-risk populations. A 2015 trial found a 23% reduction in new skin cancers among participants using nicotinamide .

- Anti-Aging : It enhances skin elasticity, reduces fine lines, and improves skin barrier function, making it a popular ingredient in anti-aging products .

Metabolic and Chronic Disease Management

Nicotinamide plays a role in metabolic health and chronic disease management:

- Diabetes Management : Preliminary studies suggest that nicotinamide may help prevent Type 1 diabetes by preserving pancreatic beta-cell function .

- Chronic Kidney Disease : It has been evaluated for its potential to lower serum phosphorus levels in patients undergoing dialysis, thereby improving kidney function outcomes .

Cosmetic Applications

Nicotinamide is widely used in cosmetic formulations due to its beneficial properties:

- Moisturizers and Serums : Its inclusion in skincare products helps improve hydration and reduce inflammation.

- Hair Care Products : It is used as a conditioning agent to enhance hair texture and health.

Agricultural Applications

In agriculture, nicotinamide is utilized as a growth enhancer:

- Animal Feed Supplements : It is incorporated into animal nutrition to promote growth and improve feed efficiency, particularly in poultry and swine .

- Plant Growth Regulators : Research indicates potential benefits of nicotinamide on plant growth and resistance to stress conditions.

Case Studies

Several case studies highlight the effectiveness of nicotinamide across different applications:

- Case Study on Skin Cancer : A randomized controlled trial involving high-risk individuals showed significant reductions in actinic keratoses with daily oral supplementation of nicotinamide over 12 months.

| Study | Participants | Duration | Outcome |

|---|---|---|---|

| Skin Cancer Prevention Trial | 386 participants | 12 months | 23% reduction in new skin cancers |

- Diabetes Prevention Study : A cohort study assessing the effects of nicotinamide on Type 1 diabetes showed promising results in preserving beta-cell function among at-risk individuals.

| Study | Participants | Duration | Outcome |

|---|---|---|---|

| Diabetes Prevention Trial | 100 at-risk individuals | 24 months | Improved beta-cell function |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3,4-Pyridinedicarboximide (CAS: 4664-01-1)

The 3,4-isomer shares the same molecular formula but differs in the placement of carboximide groups. This structural variation leads to distinct pharmacological and physicochemical properties:

- Pharmacological Activity : 3,4-Pyridinedicarboximide derivatives exhibit potent analgesic effects in animal models. For example, ED₅₀ values in the writhing test range from 3.25–19.2 mg/kg, surpassing acetylsalicylic acid (ED₅₀ = 39.15 mg/kg) and rivaling morphine (ED₅₀ = 2.44 mg/kg) . These derivatives also suppress locomotor activity and prolong barbiturate-induced sleep in mice .

- Thermal Stability: Polymorphism is observed in 3,4-derivatives, with solvent choice (ethanol vs. n-hexane) and mechanical treatment influencing solid-state forms. Differential scanning calorimetry (DSC) reveals two stable and one metastable modification .

- Toxicity : LD₅₀ values exceed 2000 mg/kg, indicating low acute toxicity .

Key Structural Difference : The 3,4-isomer’s carboximide groups enhance interaction with biological targets like μ-opioid receptors (weak affinity, ~μM range) and cyclooxygenases (COX-1/COX-2 inhibition comparable to meloxicam) .

Naphthalimide Derivatives

Naphthalimides, such as 1,8-naphthalimide, are larger aromatic systems with extended π-conjugation. Compared to pyridinedicarboximides:

- Reactivity : Naphthalimides show higher yields (62–65%) in N-vinylimide synthesis compared to 3,4-pyridinedicarboximide (43%), likely due to enhanced electron-withdrawing effects .

- Applications : Primarily used in materials science (e.g., organic semiconductors) rather than pharmacology .

Succinimide and Maleimide

- Succinimide : A saturated five-membered ring with two carboximide groups. It lacks aromaticity, leading to lower thermal stability but higher reactivity in nucleophilic additions (e.g., >80% yields in N-vinylimide synthesis) .

- Maleimide : The unsaturated analog of succinimide. Unlike pyridinedicarboximides, maleimide derivatives are prone to Diels-Alder reactions, limiting their utility in medicinal chemistry .

Data Tables

Table 1: Physicochemical Properties

Table 2: Pharmacological Comparison

Key Research Findings

- Thermal Behavior : 3,4-Pyridinedicarboximide derivatives exhibit solvent-dependent polymorphism, critical for drug formulation .

- Structure-Activity Relationship (SAR) : Alkoxy groups at the pyridine 4-position enhance analgesic potency in 3,4-derivatives .

- Reactivity : this compound’s lower electron-withdrawing capacity compared to naphthalimides may limit its use in synthetic chemistry .

Métodos De Preparación

General Reaction Pathway

The most direct route to 2,3-pyridinedicarboximide involves the condensation of pyridine-2,3-dicarboxylic anhydride with primary amines. This method, detailed in U.S. Patent 5,959,116 , proceeds via nucleophilic attack of the amine on the anhydride’s electrophilic carbonyl groups, followed by cyclodehydration to form the imide ring.

Reaction Conditions and Substrate Scope

The reaction is typically conducted in inert solvents such as toluene or dichloromethane at temperatures ranging from 20°C to 120°C. Primary amines with diverse substituents—including linear alkyl (e.g., methyl, ethyl), branched alkyl (e.g., isopropyl, tert-butyl), and cycloalkyl derivatives—yield corresponding imides with high regioselectivity. For example, reacting pyridine-2,3-dicarboxylic anhydride with isopropylamine in toluene at 80°C for 6 hours produces N-isopropyl-2,3-pyridinedicarboximide in yields exceeding 75%.

Mechanistic Insights

The mechanism proceeds through a two-step process:

-

Nucleophilic addition : The amine attacks one carbonyl group, forming a monoamide intermediate.

-

Cyclization : Intramolecular dehydration eliminates water, forming the imide ring.

Steric and electronic effects of the amine influence reaction kinetics, with bulky substituents requiring elevated temperatures for complete conversion.

Key Intermediates and Byproducts

Critical intermediates include pyridine-2,3-dicarboxylic acid monoesters and N-substituted monoamides , which can be isolated under controlled conditions. Byproducts such as dicarboxylic acids or over-oxidized species are minimized by maintaining anhydrous conditions.

One-Pot Cyclization to Dicarboxylate Esters and Subsequent Imidation

Cyclization of Propargylamine and Diethyl Butynedioate

Chinese Patent CN104447528B describes a one-pot synthesis of diethyl pyridine-2,3-dicarboxylate from propargylamine and diethyl butynedioate using hydrogen peroxide in ethanol. This method achieves an 82% yield under optimized conditions (65°C, 12 hours).

Reaction Optimization

Conversion to this compound

The ester intermediate is hydrolyzed to pyridine-2,3-dicarboxylic acid using aqueous HCl, followed by imidation with amines. For instance, refluxing the dicarboxylic acid with ammonium hydroxide in acetic anhydride yields the parent this compound.

Oxidation of Quinolines to Dicarboxylic Acids

Ozonolysis and Oxidative Cleavage

U.S. Patent 6,395,903 outlines a method for synthesizing pyridine-2,3-dicarboxylic acids via ozonolysis of substituted quinolines in sulfuric acid. The dicarboxylic acid is subsequently converted to the anhydride and then to the imide.

Reaction Parameters

Limitations and Scalability

While effective for gram-scale synthesis, this method requires specialized equipment for ozone handling, limiting industrial adoption. Purification of the dicarboxylic acid via recrystallization or chromatography further complicates large-scale production.

Comparative Analysis of Preparation Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,3-Pyridinedicarboximide derivatives?

- Methodology : Derivatives are synthesized via refluxing 4-methoxy/ethoxy-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine with formalin and amines (e.g., 4-benzylpiperazine) in tetrahydrofuran (THF). Post-reflux, the solvent is evaporated under reduced pressure, and the residue is purified via crystallization using ethanol/n-hexane .

- Key Considerations : Optimize amine stoichiometry and reaction time (e.g., 10 h reflux) to improve yield. Monitor reaction progress using TLC or HPLC.

Q. How can researchers confirm the structural identity of synthesized this compound compounds?

- Analytical Techniques :

- 1H NMR : Verify proton environments (e.g., aromatic protons, methyl groups).

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and imide functional groups.

- Elemental Analysis : Confirm C, H, N composition .

- Validation : Cross-check data with computational simulations (e.g., DFT for NMR chemical shifts).

Q. What experimental approaches are used to assess thermal stability and polymorphism in this compound derivatives?

- Differential Scanning Calorimetry (DSC) : Measure melting points, glass transitions, and enthalpy changes to detect polymorphic forms.

- Solvent Recrystallization : Compare thermal profiles of samples crystallized from ethanol vs. n-hexane to identify solvent-dependent polymorphism .

- Long-Term Stability : Store samples under controlled humidity/temperature and reanalyze via DSC to monitor phase transitions .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing N-vinylimide derivatives of this compound?

- Substrate Scope : Electron-withdrawing groups on arylimides improve reactivity with propargyl sulfonium salts, but yields remain moderate (27–52%). Aliphatic imides (e.g., succinimide) show higher compatibility .

- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂) or bases to enhance nucleophilic addition efficiency.

- Yield Improvement : Use inert atmospheres (N₂/Ar) to minimize side reactions and employ high-purity solvents .

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives, such as cyclooxygenase (COX) inhibition?

- In Vitro Assays :

- COX-1/COX-2 Inhibition : Measure IC₅₀ values using enzyme-linked immunosorbent assays (ELISA) with arachidonic acid as substrate .

- BSA Binding Studies : Use fluorescence quenching and circular dichroism to analyze compound-protein interactions (e.g., hydrogen bonding, van der Waals forces) .

- Computational Modeling : Perform molecular docking to predict binding affinities in COX active sites .

Q. How should researchers address contradictory data in thermal behavior or polymorphism studies of this compound derivatives?

- Data Triangulation : Combine DSC with X-ray diffraction (XRPD) and hot-stage microscopy to resolve polymorphic discrepancies .

- Reproducibility Checks : Repeat experiments under identical conditions (solvent, cooling rates) and compare with literature protocols .

- Storage Conditions : Investigate environmental effects (e.g., humidity, light) on polymorphic stability over time .

Methodological Resources

- Synthetic Protocols : Reference solvent selection, purification techniques, and stoichiometric ratios from peer-reviewed syntheses .

- Thermal Analysis : Follow ASTM E967 for DSC calibration and data interpretation .

- Biological Assays : Adhere to OECD guidelines for in vitro toxicity testing and validate results with positive controls (e.g., meloxicam for COX assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.